Scirpusin C

Description

Properties

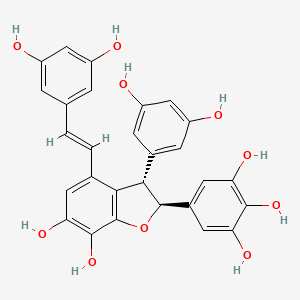

Molecular Formula |

C28H22O10 |

|---|---|

Molecular Weight |

518.5 g/mol |

IUPAC Name |

5-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-6,7-dihydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,2,3-triol |

InChI |

InChI=1S/C28H22O10/c29-16-3-12(4-17(30)10-16)1-2-13-7-22(35)26(37)28-23(13)24(14-5-18(31)11-19(32)6-14)27(38-28)15-8-20(33)25(36)21(34)9-15/h1-11,24,27,29-37H/b2-1+/t24-,27+/m0/s1 |

InChI Key |

MXKNWJGLXBWKHE-MEYGYVAISA-N |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)/C=C/C2=CC(=C(C3=C2[C@@H]([C@H](O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C=CC2=CC(=C(C3=C2C(C(O3)C4=CC(=C(C(=C4)O)O)O)C5=CC(=CC(=C5)O)O)O)O |

Synonyms |

scirpusin C |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

1. Antioxidant Activity

Scirpusin C exhibits significant antioxidant properties, which are crucial for combating oxidative stress—a factor implicated in various chronic diseases. Research indicates that stilbenoids like this compound can scavenge free radicals and enhance the body’s antioxidant defenses, thereby protecting cells from damage .

2. Neuroprotective Effects

Studies have demonstrated that this compound may play a role in neuroprotection. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in conditions like Alzheimer’s disease. The compound also exhibits protective effects against amyloid-beta-induced neurotoxicity in neuronal cell models .

3. Cardiovascular Benefits

Research indicates that this compound can enhance coronary flow through mechanisms involving nitric oxide production and vasodilating prostanoids. This suggests potential applications in treating cardiovascular diseases by improving blood flow and reducing vascular resistance .

4. Anti-Obesity Potential

this compound has been included in studies evaluating the efficacy of extracts from Cyperus rotundus for weight management. These studies suggest that the compound may help reduce body weight and lipid levels by inhibiting adipocyte differentiation and promoting lipid metabolism .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on cognitive function using a scopolamine-induced memory impairment model in mice. Results indicated that pretreatment with this compound significantly improved learning behaviors compared to controls, highlighting its potential as a neuroprotective agent .

Case Study 2: Cardiovascular Effects

In isolated rat hearts, this compound was administered to assess its impact on coronary flow. The results showed a concentration-dependent increase in coronary flow, demonstrating its potential use in managing cardiovascular conditions .

Case Study 3: Weight Management

A clinical trial assessed the efficacy of Cyperus rotundus extract containing this compound on obese individuals over 90 days. Participants experienced significant reductions in body weight and waist circumference, suggesting that this compound may aid in obesity management .

Chemical Reactions Analysis

Contextual Background on Scirpusin Derivatives

Scirpusin A and B are naturally occurring stilbenoid dimers derived from piceatannol, primarily isolated from Passiflora edulis (passion fruit) and Cyperus rotundus (nutgrass) . Their chemical reactivity is defined by:

-

Oxidative coupling : Formation via enzymatic dimerization of piceatannol .

-

Hydroxyl group reactivity : Participation in hydrogen bonding and redox reactions, contributing to antioxidant properties .

-

π-π interactions : Stabilization of complexes with biomolecules (e.g., Aβ peptides) via aromatic stacking .

Hypothetical Reactivity of Scirpusin C

If this compound shares structural similarities with Scirpusin A/B, its reactivity could be inferred as follows:

Comparative Analysis of Scirpusin A/B Reactivity

While this compound remains uncharacterized, the reactivity of Scirpusin A/B provides insights:

-

Scirpusin B forms stable complexes with Aβ peptides via hydrogen bonding and hydrophobic interactions (binding energy: −35.6 kcal/mol) .

-

Scirpusin A exhibits singlet oxygen quenching (rate constant: ) .

-

Both compounds undergo pH-dependent degradation in aqueous solutions, with stability optimized at pH 6–7 .

Research Gaps and Recommendations

The absence of data on this compound highlights critical gaps:

-

Synthetic pathways : Targeted synthesis of this compound analogs for structure-activity studies.

-

Chromatographic profiling : Development of HPLC/LC-MS protocols to isolate and identify this compound from natural sources .

-

Biological assays : Evaluation of anti-inflammatory, antioxidant, or neuroprotective properties relative to Scirpusin A/B .

Q & A

Q. What frameworks support transparent reporting of this compound research?

- Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo for supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.